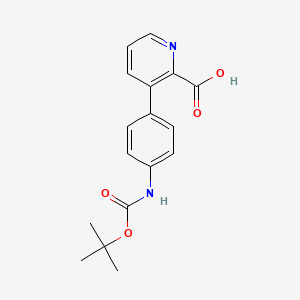

3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid is an organic compound with the molecular formula C17H18N2O4. It is a derivative of picolinic acid, where the amino group is protected by a tert-butoxycarbonyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid typically involves the following steps:

Protection of the Amino Group: The amino group of 4-aminophenyl is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile.

Coupling with Picolinic Acid: The protected 4-aminophenyl is then coupled with picolinic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the picolinic acid moiety.

Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Coupling: N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane.

Major Products:

Deprotected Amino Compound: Removal of the tert-butoxycarbonyl group yields the free amino derivative.

科学研究应用

Medicinal Chemistry

Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The tert-butoxycarbonyl (Boc) group provides protection for the amino group, allowing for selective reactions that are essential in the creation of complex molecules used in therapeutics. For instance, it has been utilized in the development of inhibitors targeting specific biological pathways, showcasing its relevance in creating new drugs with enhanced efficacy and selectivity.

Biological Activity

Research indicates that derivatives of this compound exhibit significant biological activities, including anti-parasitic properties. Studies have shown that compounds derived from 3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid can inhibit the growth of various pathogens, including Plasmodium falciparum, which is responsible for malaria, and Leishmania species, implicated in leishmaniasis . These findings underscore its potential as a lead compound for developing new anti-infective agents.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound functions as a versatile building block. It can be employed to construct more intricate molecular architectures through various coupling reactions. The presence of the picolinic acid moiety enhances its reactivity, allowing it to participate effectively in synthetic pathways leading to other biologically active compounds.

Peptide Synthesis

The compound's structure is conducive to peptide synthesis, where the Boc group protects the amino functionality during coupling reactions. This application is particularly valuable in designing peptide-based drugs and studying protein interactions within biological systems.

Biological Studies

Enzyme Inhibitors and Receptor Ligands

Research has highlighted its utility in studying enzyme inhibitors and receptor ligands. The compound can be used to probe interactions between small molecules and biological targets, facilitating the understanding of mechanisms underlying various diseases. For example, it has been employed to investigate potential inhibitors for enzymes involved in metabolic pathways critical for pathogen survival .

Case Studies

- Anti-Parasitic Activity : A study demonstrated that derivatives of this compound showed potent inhibitory effects against Leishmania donovani, indicating its potential as a therapeutic agent for leishmaniasis treatment .

- Peptide Development : Research involving this compound has led to the successful synthesis of peptide analogs that exhibit enhanced stability and bioactivity compared to their non-protected counterparts. This highlights its role in advancing peptide-based therapeutics .

作用机制

The mechanism of action of 3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid involves its ability to interact with specific molecular targets. The tert-butoxycarbonyl group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical interactions, including binding to enzymes or receptors .

相似化合物的比较

- 4-(tert-Butoxycarbonylamino)phenylboronic acid

- 3-(tert-Butoxycarbonylamino)phenylboronic acid

Comparison: 3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid is unique due to the presence of the picolinic acid moiety, which imparts distinct chemical properties compared to other similar compounds. The picolinic acid group enhances its ability to participate in coordination chemistry and form stable complexes with metal ions .

生物活性

3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid is an organic compound with the molecular formula C17H18N2O4. It is a derivative of picolinic acid, notable for its structural features that enhance its reactivity and utility in medicinal chemistry. This compound serves as an important intermediate in the synthesis of various pharmaceutical agents and has been studied for its biological activities.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is linked to a phenyl ring and a picolinic acid moiety. The Boc group is commonly used in peptide synthesis to protect amines during chemical reactions.

| Property | Value |

|---|---|

| Chemical Formula | C17H18N2O4 |

| Molecular Weight | 302.34 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 1502052 |

The biological activity of this compound is primarily attributed to its potential interactions with various biological targets:

- Peptide Synthesis : The Boc group allows for selective deprotection under acidic conditions, facilitating the formation of peptides.

- Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit specific enzymes, particularly those involved in cancer and inflammatory pathways.

Biological Activity

Research indicates that derivatives of picolinic acid exhibit a range of biological activities, including:

- Antitumor Activity : Some studies have shown that picolinic acid derivatives can inhibit tumor cell proliferation, suggesting potential applications in cancer therapy.

- Neuroprotective Effects : Picolinic acid has been linked to neuroprotective properties, potentially benefiting conditions like Alzheimer's disease by modulating NMDA receptor activity .

Case Studies

- Antitumor Activity : A study published in the Journal of Medicinal Chemistry demonstrated that certain picolinic acid derivatives showed significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

- Neuroprotective Properties : Another research article highlighted the role of picolinic acid derivatives in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

Comparative Analysis

To better understand the efficacy and specificity of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Antitumor Activity | Neuroprotective Effects | Other Activities |

|---|---|---|---|

| This compound | Moderate | Yes | Enzyme inhibition |

| 4-(tert-Butoxycarbonylamino)phenylboronic acid | Low | No | Moderate enzyme inhibition |

| 5-((tert-Butoxycarbonyl)amino)picolinic acid | High | Yes | Antioxidant properties |

属性

IUPAC Name |

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-8-6-11(7-9-12)13-5-4-10-18-14(13)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGVCDIQGVFMLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。